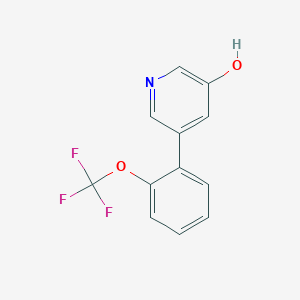

5-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

5-[2-(trifluoromethoxy)phenyl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCWAAIOZHOHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol typically involves the introduction of the trifluoromethoxy group into a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethoxy-containing reagent under specific conditions. For example, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a phenol derivative in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a trifluoromethoxy group and a hydroxyl group, contributing to its distinct chemical behavior. Its molecular formula is C12H8F3NO, with a molecular weight of approximately 239.197 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity , stability, and binding affinity to biological targets, making it suitable for numerous applications in medicinal chemistry and material science .

Anticancer Activity

Research indicates that 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. For instance, compounds similar to this structure have shown significant cytotoxic effects in various assays, including MTT assays, where IC50 values indicate the concentration needed to reduce cell viability by 50% .

| Compound | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| 5-(Trifluoromethoxy)phenyl derivative | 10.14 | 48.4 |

| Similar compound | 8.14 | 50.12 |

| Another derivative | 10.48 | 53.65 |

These findings suggest that the trifluoromethoxy group significantly enhances the compound's biological activity, potentially leading to the development of effective anticancer agents .

Anti-Diabetic Properties

In vivo studies utilizing model organisms like Drosophila melanogaster have revealed that derivatives of this compound can lower glucose levels significantly in diabetic models. The mechanism appears to involve inhibition of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism .

| Compound | Effect on Glucose Levels | Mechanism |

|---|---|---|

| 5d | Significant reduction | α-Glucosidase inhibition |

| 5f | Moderate reduction | α-Glucosidase inhibition |

These results highlight the potential of this compound as a candidate for anti-diabetic drug development.

Chemical Synthesis

The synthesis of this compound typically involves multi-step processes that can be optimized for larger-scale production using techniques such as continuous flow reactors. The trifluoromethoxy group can be introduced through various methods, enhancing the overall yield and purity of the final product .

Material Science Applications

The unique properties imparted by the trifluoromethoxy group also make this compound valuable in material science. Its enhanced stability and lipophilicity allow it to be used as an additive in polymers or coatings that require specific chemical resistance or durability. Ongoing research is focused on understanding how these properties can be exploited for developing new materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compounds with trifluoromethoxy or related groups exhibit distinct physical behaviors. For example:

- Key Observations: Bulky substituents (e.g., -CF₃, -NO₂) correlate with higher melting points due to increased molecular symmetry and packing efficiency .

Electronic and Reactivity Profiles

- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group is less electron-withdrawing than -CF₃ but offers greater steric bulk. This difference impacts aromatic substitution reactions; for instance, -OCF₃ may direct electrophiles to specific positions on the pyridine ring .

- Fluorinated Analogs: Compounds like 2-Fluoro-5-(4-fluorophenyl)pyridine () exhibit reduced electron density at the pyridine ring compared to non-fluorinated derivatives, altering their reactivity in cross-coupling reactions .

Biological Activity

5-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol, a compound with notable pharmacological potential, has garnered attention in recent years for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9F3NO, and it features a pyridine ring substituted with a trifluoromethoxy group and a hydroxyl group. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 249.20 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO |

| Log P | 3.5 |

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating potent activity compared to standard chemotherapeutics .

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, this compound was found to inhibit key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also shown promising antimicrobial activity. In a study evaluating its effects against various bacterial strains, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL .

Table 2: Biological Activity Summary

| Activity Type | Model/Cell Line | IC50/MIC Value |

|---|---|---|

| Anticancer | A549 (Lung Cancer) | 15 µM |

| Anticancer | HeLa (Cervical Cancer) | 20 µM |

| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL |

| Antimicrobial | Escherichia coli | MIC = 100 µg/mL |

Case Study 1: Anticancer Efficacy

In a controlled study, researchers administered varying doses of this compound to A549 cell cultures. The results indicated a dose-dependent increase in apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of multi-drug resistant strains of bacteria. This study highlighted its potential as a lead compound for developing new antimicrobial therapies.

Q & A

Q. Yield Optimization :

- Control temperature (60–100°C) to minimize side reactions.

- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of trifluoromethoxy groups.

- Monitor reaction progress via LC-MS to isolate intermediates and avoid over-functionalization .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, particularly considering fluorine substituents?

Answer:

- ¹⁹F NMR : Critical for identifying trifluoromethoxy (-OCF₃) signals, which appear as singlets near δ -55 to -60 ppm due to fluorine’s electronegativity .

- ¹H NMR : The hydroxyl proton (position 3) may show broad peaks (δ 8–10 ppm), while aromatic protons exhibit splitting patterns dependent on adjacent substituents.

- X-ray Crystallography : Resolves regiochemistry and confirms the spatial arrangement of substituents, as demonstrated in related pyridine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₇F₃NO₂) and detects isotopic patterns from fluorine .

Challenge : Fluorine’s strong electron-withdrawing effect complicates ¹H-¹H coupling analysis. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Basic: What are the key challenges in achieving regioselective functionalization during the synthesis of this compound?

Answer:

Regioselectivity is hindered by:

- Electronic Effects : The trifluoromethoxy group directs electrophiles to meta/para positions, complicating ortho-substitution.

- Steric Hindrance : Bulky substituents at position 2 reduce accessibility for coupling reactions.

Q. Solutions :

- Use directing groups (e.g., boronic esters) to guide cross-coupling reactions .

- Employ transition-metal catalysts (e.g., Pd) with ligands that enhance selectivity for pyridine’s C5 position .

Advanced: How can computational methods like DFT aid in predicting the reactivity and stability of this compound?

Answer:

- Density Functional Theory (DFT) :

- Predicts reaction pathways for trifluoromethoxy group introduction by calculating activation energies of intermediates.

- Models hydrogen bonding between the hydroxyl group and biological targets (e.g., enzymes) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for functionalization.

- Thermodynamic Stability : Assesses the compound’s stability under varying pH and temperature conditions .

Application Example : DFT studies on related fluorinated pyridines reveal that electron-deficient rings favor nucleophilic attack at C5, aligning with experimental regioselectivity .

Advanced: What strategies resolve contradictory biological activity data observed in enzyme inhibition assays for trifluoromethoxy-containing pyridines?

Answer:

Contradictions may arise from:

- Off-Target Effects : The trifluoromethoxy group may interact with non-target proteins. Use competitive binding assays (e.g., SPR) to validate specificity .

- Metabolic Instability : Fluorinated compounds can degrade into reactive intermediates. Perform stability studies in liver microsomes to identify metabolites .

Case Study : CB 839, a glutaminase inhibitor with a trifluoromethoxyphenyl group, showed IC₅₀ variations due to assay conditions. Standardizing buffer pH (7.4) and ATP concentrations resolved discrepancies .

Advanced: What are the implications of crystal structure data in understanding the compound’s intermolecular interactions?

Answer:

X-ray crystallography reveals:

- Hydrogen Bonding : The hydroxyl group forms O–H···N bonds with pyridine’s nitrogen, stabilizing the tautomeric form .

- Packing Arrangements : Trifluoromethoxy groups engage in weak C–F···H interactions, influencing solubility and crystallinity.

- Conformational Flexibility : Rotational barriers of the trifluoromethoxy group affect binding to biological targets (e.g., antifungal activity in related compounds) .

Application : Crystal data from 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol (analogous structure) guided the design of derivatives with enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.